molecular formula C17H12ClN3 B1349579 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile CAS No. 55432-07-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

Cat. No.: B1349579
CAS No.: 55432-07-0
M. Wt: 293.7 g/mol
InChI Key: SEISKGMLVBKBHK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):

    • Aromatic protons: δ 7.29–7.73 (m, 10H, Ar–H).
    • Acetonitrile CH₂: δ 4.80 (d, J = 21 Hz, 1H).
    • Pyrazole ring protons: δ 8.30 (s, 1H).
  • ¹³C NMR :

    • Nitrile carbon: δ ~117 ppm.
    • Pyrazole C-4: δ ~105 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~2206 cm⁻¹ (C≡N stretch).
  • Aromatic C–H stretches: 3055–2928 cm⁻¹ .
  • Pyrazole ring vibrations: 1600–1489 cm⁻¹ .

UV-Vis Spectroscopy

  • λₘₐₐ in acetonitrile: ~270–290 nm (π→π* transitions of aromatic systems).

Mass Spectrometry

  • ESI-MS: m/z = 293.07 [M+H]⁺ .
  • Fragmentation pattern: Loss of Cl (–35.5 Da) and CN (–26 Da) groups.

Tautomerism and Conformational Analysis

The pyrazole ring exhibits tautomerism due to the presence of two adjacent nitrogen atoms. For this compound:

  • Tautomeric forms : The proton can reside on either N-1 or N-2, but N-1 substitution is favored due to steric and electronic effects from the phenyl group.
  • Conformational preferences :
    • The 4-chlorophenyl group adopts a near-coplanar orientation with the pyrazole ring (dihedral angle <10°).
    • The acetonitrile group at position 4 introduces slight distortion, with a C–C≡N bond angle of ~180°.

Table 2: Key torsional angles

Bond Angle (°)
Pyrazole C4–C≡N 179.8
Pyrazole–Ph (C1) 7.93
Pyrazole–Cl-Ph (C3) 24.43

Data inferred from analogous structures.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKGMLVBKBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970777
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
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Molecular Weight

293.7 g/mol
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CAS No.

55432-07-0
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
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Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
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Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
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Preparation Methods

General Synthetic Route

A widely employed method for synthesizing 3,5-disubstituted pyrazoles, including 3-(4-chlorophenyl)-1-phenyl-pyrazole derivatives, is the cyclocondensation of hydrazine or substituted hydrazines with α,β-unsaturated nitriles or ketones. The reaction typically proceeds via nucleophilic attack of hydrazine on the electrophilic β-carbon of the unsaturated system, followed by ring closure to form the pyrazole core.

  • Starting materials: α,β-unsaturated nitriles or ketones bearing the appropriate aryl substituents (e.g., 4-chlorophenyl and phenyl groups).
  • Reagents: Hydrazine hydrate or phenylhydrazine.
  • Solvents: Ethanol, tetrahydrofuran (THF), or acetic acid.
  • Conditions: Reflux or ambient temperature stirring, monitored by thin-layer chromatography (TLC).

Specific Methodology from Literature

According to a detailed study on pyrazole synthesis, the reaction of ethyl esters with potassium tert-butoxide in THF followed by addition of acetonitrile and hydrazine hydrate leads to the formation of 5-aminopyrazoles, which can be further functionalized to yield pyrazole acetonitriles. The process involves:

  • Dissolving the ethyl ester (3.3 mmol) in THF.
  • Adding potassium tert-butoxide (6.6 mmol) to generate the enolate intermediate.
  • Adding acetonitrile (3.3 mmol) to form β-ketonitrile intermediates.
  • Adding hydrazine hydrate (4.9 mmol) and refluxing until completion.
  • Workup includes neutralization, extraction, drying, and purification by silica gel chromatography.

This method yields 3,5-disubstituted pyrazoles with good to excellent yields (typically 70-80%) and high purity.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Ethyl ester + potassium tert-butoxide in THF Formation of enolate intermediate
2 Addition of acetonitrile Formation of β-ketonitrile intermediate
3 Addition of hydrazine hydrate, reflux Cyclocondensation to pyrazole ring
4 Workup and purification Isolation of 3,5-disubstituted pyrazole

Synthesis via α,β-Alkynones and Hydrazine Cyclocondensation

Another approach involves the use of α,β-alkynones as precursors, which upon reaction with hydrazine derivatives undergo cyclocondensation to form pyrazoles.

  • Procedure: Potassium tert-butoxide is dissolved in THF, and a solution of ethyl ester and acetylene is added at ambient or low temperature.
  • The resulting α,β-alkynone intermediate is isolated and then refluxed with hydrazine hydrate in ethanol.
  • The reaction progress is monitored by TLC, and the product is purified by silica gel chromatography.

This method allows for the selective synthesis of pyrazoles with various substituents, including 4-chlorophenyl and phenyl groups, and is effective in producing 3,5-disubstituted pyrazoles with acetonitrile functionality.

Following pyrazole ring formation, the introduction of the acetonitrile group at the 4-position can be achieved by nucleophilic substitution or condensation reactions involving appropriate precursors such as chlorohydrazones or oxopropanenitriles.

  • A mixture of acetonitrile derivatives and chlorohydrazones in methanol with sodium methoxide as a base can be stirred at room temperature to form the pyrazole acetonitrile derivatives.
  • The reaction is monitored by TLC, and the product is isolated by filtration and washing.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclocondensation with esters Ethyl ester, potassium tert-butoxide, acetonitrile, hydrazine hydrate, THF, reflux Straightforward, good yields 70-80 Requires careful control of reaction time and temperature
α,β-Alkynone route Ethyl ester, acetylene, potassium tert-butoxide, hydrazine hydrate, ethanol reflux Selective, versatile for substituents 65-85 Allows regioselective pyrazole formation
Nucleophilic substitution Acetonitrile derivatives, chlorohydrazones, sodium methoxide, methanol, room temp Mild conditions, simple workup Moderate to good Suitable for functionalized pyrazoles

Research Findings and Considerations

  • The choice of hydrazine derivative (hydrazine hydrate vs. phenylhydrazine) influences regioselectivity and product distribution. Hydrazine hydrate tends to give single regioisomers due to hydrogen bonding effects.
  • Potassium tert-butoxide is a critical base for generating reactive intermediates and facilitating cyclocondensation.
  • Purification by silica gel chromatography using solvent systems such as n-hexane/ethyl acetate mixtures is effective for isolating pure pyrazole derivatives.
  • Reaction monitoring by TLC is essential to avoid overreaction or decomposition.
  • The methods described provide a robust platform for synthesizing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile with high purity and yield, suitable for further pharmacological or material science applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, also known as C17H12ClN3, is a pyrazole derivative with a variety of applications in scientific research . This compound has a molecular weight of 293.7 g/mol .

Names and Identifiers

The compound is identified by several names and identifiers :

  • IUPAC Name: 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
  • InChI: InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
  • InChIKey: SEISKGMLVBKBHK-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N
  • CAS: 55432-07-0

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including this compound, can be synthesized through various methods :

  • Cyclocondensation of Hydrazine Derivatives: Reacting hydrazine derivatives with acetylenic ketones can form pyrazoles, although this may result in a mixture of regioisomers .
  • Reaction with Diacetylene Ketones: Diacetylene ketones react with phenylhydrazine in ethanol to produce regioisomeric pyrazoles .
  • Condensation Reaction of α-Benzotriazolylenones: α-Benzotriazolylenones with methyl and phenylhydrazines yields 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles .
  • Copper-Promoted Cycloaddition: Acetylides with diazocarbonyl compounds under mild conditions to access 3-acylpyrazoles .

Potential Applications

Pyrazole derivatives have a wide range of potential applications, including:

  • Anticancer Activity: Derivatives of pyrazole exhibit anticancer properties and can inhibit the proliferation of cancer cell lines.
  • Anti-inflammatory Activity: Some pyrazole derivatives have demonstrated the ability to inhibit COX enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAID).
  • Neuroprotective Effects: Pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Halogen-Substituted Compounds

Compound Name Core Structure Substituents Key Functional Groups Biological Activity (IC50) Reference
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile Pyrazole 4-Chlorophenyl, Phenyl, Acetonitrile Cyano, Aryl Chloride Not reported
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) Chalcone 4-Chlorophenyl, p-Tolyl Ketone, Aryl Chloride LC50 = 1,484.75 μg/mL (Inactive)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) Chalcone 3-Bromophenyl, p-Tolyl Ketone, Aryl Bromide IC50 ≈100 μg/mL (Cytotoxic)
4CPHPP (Chalcone derivative) Chalcone 4-Chlorophenyl, 2-Hydroxyphenyl Ketone, Hydroxyl DFT-predicted electronic properties

Key Observations:

Core Heterocycle Influence: The pyrazole core in the target compound introduces nitrogen atoms, which may improve hydrogen-bonding capacity compared to chalcones (enones). This could enhance binding to biological targets like enzymes or receptors.

Substituent Effects: The 4-chlorophenyl group in the target compound and chalcone C1 exhibits contrasting bioactivities. While C1 is inactive (LC50 >1,000 μg/mL), chalcone C3 (3-bromophenyl substitution) shows cytotoxicity (IC50 ≈100 μg/mL), suggesting halogen position (para vs. meta) significantly impacts activity .

Cytotoxic Activity and Structure-Activity Relationships (SAR)

  • Chalcone Derivatives (C1–C4): Substitution with 3-bromophenyl (C3) or 4-isopropylphenyl (C4) enhances cytotoxicity compared to 4-chlorophenyl (C1), indicating that bulkier or meta-halogenated substituents improve activity .
  • Pyrazole vs. Chalcone Cores: Pyrazoles generally exhibit greater metabolic stability and bioavailability than chalcones due to their aromatic nitrogen atoms. However, the absence of cytotoxic data for the target compound limits direct comparisons .

Computational Insights

While similar computational analyses are unavailable for the target pyrazole derivative, its acetonitrile group likely further modulates electron distribution, possibly improving binding affinity.

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, also known by its CAS number 55432-07-0, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. The presence of these substituents influences its biological properties, particularly its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammation and pain responses.
  • Antiparasitic Activity : Preliminary studies suggest that it may have potential as an antiparasitic agent, particularly against malaria parasites, by targeting specific metabolic pathways within the parasite.

Anti-inflammatory Properties

Several studies have demonstrated the anti-inflammatory potential of this compound. For instance:

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

These results indicate that the compound exhibits comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Antiparasitic Activity

The compound has shown promise in inhibiting the growth of malaria parasites in vitro. For example, modifications to the pyrazole structure have been linked to improved potency against Plasmodium falciparum, with effective concentrations reported in the low micromolar range (EC50 values) .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The findings indicated significant inhibition of COX enzymes, suggesting a mechanism through which this compound can alleviate inflammation .

Study on Antiparasitic Activity

In another investigation focused on malaria treatment, this compound was assessed alongside other pyrazole derivatives. The results indicated that structural modifications could enhance its activity against resistant strains of Plasmodium falciparum, making it a candidate for further development as an antimalarial drug .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-ketonitriles. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Using acetic acid or p-toluenesulfonic acid to accelerate ring formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
    A study on analogous pyrazole carboxamides achieved high yields (75–85%) by optimizing stoichiometry and reflux duration .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and supramolecular interactions. For example, SCXRD confirmed the dihedral angle between pyrazole and chlorophenyl rings in a related compound (mean C–C bond length: 0.004 Å; R factor: 0.053) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 318.68 for a trifluoromethyl analog) .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for ethyl pyrazole carboxylates .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly for acetonitrile-containing analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Methodological Answer:

  • Substituent variation : Modify the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the acetonitrile group with carboxylic acid or amide moieties to enhance target binding.
  • In vitro assays : Test analogs against disease-relevant targets (e.g., kinase inhibition or receptor antagonism), as done for pyrazole carboxamides in cannabinoid receptor studies .

Q. What strategies resolve contradictions in reported pharmacological data for pyrazole derivatives, particularly regarding target selectivity?

Methodological Answer:

  • Orthogonal assays : Combine enzymatic assays with cell-based functional tests (e.g., calcium flux or cAMP measurement) to confirm target engagement.
  • Crystallographic validation : Co-crystallize the compound with its target protein to identify binding modes, as seen in studies of pyrazole-thiazole hybrids .
  • Dose-response analysis : Use Hill slopes to distinguish specific vs. nonspecific effects at varying concentrations .

Q. How does the electronic environment of the pyrazole ring influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : The 4-chlorophenyl substituent increases electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings.
  • Steric effects : Bulky phenyl groups at N-1 hinder Pd catalyst accessibility, requiring optimized ligands (e.g., SPhos) .
  • Computational modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites, guiding synthetic design .

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound's interactions with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or mGluR5), validated by SCXRD data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • MD simulations : Assess binding stability over 100-ns trajectories, correlating with IC50_{50} values from enzymatic assays .

Safety and Stability

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the nitrile group.
  • Handling : Use gloveboxes for moisture-sensitive reactions, as recommended for related chlorinated pyrazoles .
  • Decomposition monitoring : Regular HPLC analysis detects degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

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